molecular formula C12H20N2O B12919415 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one CAS No. 108168-95-2

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one

Cat. No.: B12919415
CAS No.: 108168-95-2
M. Wt: 208.30 g/mol
InChI Key: UKDDDUBTZBGHMZ-UHFFFAOYSA-N
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Description

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of tert-butyl, isopropyl, and methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with isopropylamine and methyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to promote cyclization and formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions can be facilitated by the use of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

108168-95-2

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

6-tert-butyl-3-methyl-2-propan-2-ylpyrimidin-4-one

InChI

InChI=1S/C12H20N2O/c1-8(2)11-13-9(12(3,4)5)7-10(15)14(11)6/h7-8H,1-6H3

InChI Key

UKDDDUBTZBGHMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1C)C(C)(C)C

Origin of Product

United States

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